Quantified High-Yield Synthesis of 2-Bromo-2-butene from 2,3-Dibromobutane
The synthesis of 2-Bromo-2-butene via dehydrohalogenation of 2,3-dibromobutane with methanolic sodium hydroxide proceeds with an exceptionally high and verifiable yield of 93% [1]. This represents a near-quantitative transformation from a readily available precursor.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | 2,3-Dibromobutane (starting material) |
| Quantified Difference | 93% yield from precursor |
| Conditions | Reaction of 2,3-dibromobutane with methanolic sodium hydroxide, heating at 45-50°C for 1-2 hours |
Why This Matters
This high, documented yield ensures cost-effective and scalable access to the compound, directly impacting procurement decisions and process economics for larger-scale synthesis.
- [1] Synthesis of tetramethylcyclopentadiene (TMCp) from 2-bromo-2-butene. (1999). New Zealand Patent No. NZ505729A. View Source
